4-(5-Cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine
Description
4-(5-Cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-triazole moiety substituted with a cyclopropyl group at position 5 and a methyl group at position 3. The compound’s stereoelectronic properties, influenced by the cyclopropyl and methyl substituents, may enhance binding affinity and metabolic stability compared to simpler analogs. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs highlight its relevance in drug discovery.
Properties
CAS No. |
917807-15-9 |
|---|---|
Molecular Formula |
C11H18N4 |
Molecular Weight |
206.29 g/mol |
IUPAC Name |
4-(5-cyclopropyl-3-methyl-1,2,4-triazol-1-yl)piperidine |
InChI |
InChI=1S/C11H18N4/c1-8-13-11(9-2-3-9)15(14-8)10-4-6-12-7-5-10/h9-10,12H,2-7H2,1H3 |
InChI Key |
RFHAFRLYMDICRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2CC2)C3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthesis Pathway
A comprehensive synthesis pathway can be outlined as follows:
Preparation of Cyclopropylmethylamine :
- Cyclopropylmethylamine is synthesized from cyclopropanol through a series of reduction and amination reactions.
-
- The cyclopropylmethylamine is then reacted with an appropriate azide in a click reaction to form the triazole ring.
-
- The resulting triazole is coupled with piperidine using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar reagents to facilitate the formation of the final compound.
Yield and Purification
The yield of the final product can vary based on reaction conditions, but typical yields range from 50% to 80%. Purification methods often include:
Column Chromatography : Utilizing silica gel to separate desired products from by-products.
Recrystallization : This method helps in obtaining pure crystalline forms of the compound.
Analytical Techniques
To confirm the structure and purity of 4-(5-cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determines molecular structure and purity |
| Mass Spectrometry (MS) | Confirms molecular weight and composition |
| High Performance Liquid Chromatography (HPLC) | Assesses purity levels |
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or piperidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(5-Cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(5-Cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related piperidine-triazole derivatives, focusing on substituent variations, molecular properties, and salt forms. Key differences are summarized below:
Structural and Molecular Comparisons
*Molecular formula inferred from structural analysis due to absence in evidence.
Substituent Effects
- Cyclopropyl vs.
- Salt Forms : Hydrochloride salts (1:1 or 1:2 ratios) improve aqueous solubility but may influence crystallinity and stability.
Pharmacological Implications
While explicit activity data are unavailable, analogs in suggest that piperidine-triazole derivatives inhibit MAGL, a therapeutic target for pain and neurodegenerative diseases. The target compound’s methyl and cyclopropyl groups likely optimize its pharmacokinetic profile compared to simpler analogs.
Research Findings and Limitations
- Synthetic Feasibility : Substituent positioning (e.g., cyclopropyl at triazole-5) may require regioselective synthesis, increasing complexity compared to analogs with fewer substituents.
- Data Gaps : Biological activity, solubility, and stability data are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
Antifungal and Antibacterial Properties
The triazole component of 4-(5-Cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine contributes to its antifungal and antibacterial activities. Studies have shown that compounds containing triazole rings can effectively inhibit the growth of various pathogenic microorganisms. While specific data for this exact compound is limited, similar triazole derivatives have demonstrated the following activities:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5-2 μg/mL |
| Aspergillus fumigatus | 1-4 μg/mL |
| Staphylococcus aureus | 2-8 μg/mL |
| Escherichia coli | 4-16 μg/mL |
These values suggest that 4-(5-Cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine may exhibit similar antimicrobial efficacy, though further studies are needed to confirm its specific activity profile.
Anticancer Potential
The compound's structural similarity to known anticancer agents has prompted investigations into its potential antineoplastic properties. Preliminary studies indicate that it may interact with certain enzymes involved in cancer pathways, potentially inhibiting tumor growth. Research has shown that triazole-containing compounds can affect various cellular processes, including:
- Inhibition of DNA synthesis
- Modulation of cell cycle progression
- Induction of apoptosis in cancer cells
While specific data for 4-(5-Cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine is not available, similar compounds have shown promising results in in vitro studies against various cancer cell lines.
Enzyme Inhibition
One of the most significant aspects of the biological activity of 4-(5-Cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine is its potential to inhibit specific enzymes. This property is particularly relevant for its therapeutic applications. While the exact enzymatic targets for this compound have not been fully elucidated, research on similar triazole derivatives suggests potential inhibition of:
- Dihydrofolate reductase (DHFR)
- Tyrosine kinases
- MAP kinases
These enzymes play crucial roles in various cellular processes, and their inhibition can have significant therapeutic implications.
Pharmacokinetics and Drug-Like Properties
The unique structure of 4-(5-Cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine contributes to its favorable pharmacokinetic profile. The combination of the piperidine ring and the triazole moiety enhances its drug-like properties. While specific data for this compound is not available, similar structures have demonstrated:
- Good oral bioavailability
- Moderate to high lipophilicity, facilitating cell membrane penetration
- Metabolic stability
These properties make the compound a promising candidate for further drug development studies.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 4-(5-Cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine is crucial for optimizing its biological activity. Research on similar compounds has revealed that:
- The cyclopropyl group enhances metabolic stability
- The methyl substituent on the triazole ring can modulate binding affinity to target proteins
- The piperidine ring provides a scaffold for potential further functionalization
These structural features contribute to the compound's overall biological profile and offer opportunities for synthetic modifications to enhance its activity.
Future Research Directions
While the biological activity of 4-(5-Cyclopropyl-3-methyl-1H-1,2,4-triazol-1-yl)piperidine shows promise, several areas require further investigation:
- Detailed mechanistic studies to elucidate its precise mode of action
- In vivo efficacy studies in relevant disease models
- Comprehensive toxicology assessments
- Structure-activity relationship studies to optimize potency and selectivity
These research directions will provide a more complete understanding of the compound's biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
